The synthesis of 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride typically involves several key steps:
These synthetic routes are critical for obtaining high yields of the desired compound while ensuring purity and structural integrity.
The molecular structure of 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride can be described as follows:
The canonical SMILES representation is NCCS(=O)(=O)c1ccc(cc1)OCC.Cl
, indicating the arrangement of atoms and their connectivity.
2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions are essential for exploring the compound's versatility in synthetic chemistry.
The mechanism of action of 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride primarily involves its interaction with specific molecular targets such as enzymes or receptors:
These interactions are crucial for understanding the compound's role in medicinal chemistry and its therapeutic potential.
The physical and chemical properties of 2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride include:
These properties are vital for handling, storage, and application in laboratory settings.
2-(4-Ethoxy-benzenesulfonyl)-ethylamine hydrochloride has several scientific applications:
This compound's diverse applications highlight its importance in both research and industrial contexts.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2